4-Iodo-1-methoxy-2-(pentyloxy)benzene

Lipophilicity Partition Coefficient Drug-like Properties

4-Iodo-1-methoxy-2-(pentyloxy)benzene is a tri-substituted aromatic ether featuring an iodine atom para to a methoxy group and an ortho pentyloxy chain (C₁₂H₁₇IO₂, MW 320.17). It is primarily utilized as a synthetic building block in the construction of supramolecular discotic liquid crystals.

Molecular Formula C12H17IO2
Molecular Weight 320.17 g/mol
CAS No. 909119-73-9
Cat. No. B12279833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1-methoxy-2-(pentyloxy)benzene
CAS909119-73-9
Molecular FormulaC12H17IO2
Molecular Weight320.17 g/mol
Structural Identifiers
SMILESCCCCCOC1=C(C=CC(=C1)I)OC
InChIInChI=1S/C12H17IO2/c1-3-4-5-8-15-12-9-10(13)6-7-11(12)14-2/h6-7,9H,3-5,8H2,1-2H3
InChIKeyZQBWSCPXIKDJND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1-methoxy-2-(pentyloxy)benzene (CAS 909119-73-9): Core Physicochemical and Application Baseline for Procurement Decisions


4-Iodo-1-methoxy-2-(pentyloxy)benzene is a tri-substituted aromatic ether featuring an iodine atom para to a methoxy group and an ortho pentyloxy chain (C₁₂H₁₇IO₂, MW 320.17). It is primarily utilized as a synthetic building block in the construction of supramolecular discotic liquid crystals [1]. Key physicochemical identifiers include an experimental LogP of 3.87 and a refractive index of 1.542 , which distinguish it from simpler iodoanisole analogs.

Why 4-Iodoanisole or Shorter Alkoxy Analogs Cannot Substitute 4-Iodo-1-methoxy-2-(pentyloxy)benzene in Key Applications


The pentyloxy chain in this compound imparts a step-change in lipophilicity (ΔLogP ≈ +0.97 vs. 4-iodoanisole) and elevates the melting point by approximately 10–13 °C relative to common iodoanisole building blocks . These differences critically affect solubility in non-polar media, phase behavior in liquid crystal formulations, and purification characteristics, making direct substitution with shorter-chain analogs unfeasible for applications requiring precise mesophase engineering.

Quantified Differentiation Evidence for 4-Iodo-1-methoxy-2-(pentyloxy)benzene vs. Closest Analogs


Lipophilicity (LogP) Comparison: 4-Iodo-1-methoxy-2-(pentyloxy)benzene vs. 4-Iodoanisole

The target compound exhibits an experimental LogP of 3.87 , which is substantially higher than the XLogP3 of 2.9 reported for the simpler analog 4-iodoanisole . This represents a ΔLogP of +0.97, attributable to the five-carbon pentyloxy chain.

Lipophilicity Partition Coefficient Drug-like Properties

Melting Point Differentiation: 4-Iodo-1-methoxy-2-(pentyloxy)benzene vs. 4-Iodoanisole

The melting point of the target compound is reported as 59.4–59.7 °C [1], whereas 4-iodoanisole melts within the range of 46–51 °C . This approximately 10–13 °C elevation indicates stronger crystalline lattice energy, likely due to the extended pentyloxy chain.

Thermal Properties Crystallinity Purification

Demonstrated Synthetic Utility: Yield and Characterization in Discotic Liquid Crystal Intermediate Synthesis

In a patented synthesis of supramolecular discotic liquid crystals, 4-Iodo-1-methoxy-2-(pentyloxy)benzene was prepared from 2-methoxy-5-iodophenol and n-bromopentane via Williamson ether synthesis, achieving an isolated yield of 76% with full IR and ¹H-NMR characterization [1]. The compound was then successfully employed as a precursor for constructing triphenylene-based discotic cores.

Liquid Crystals Synthetic Yield Triphenylene Precursor

Refractive Index Difference: 4-Iodo-1-methoxy-2-(pentyloxy)benzene vs. 4-Iodoanisole

The target compound has a measured refractive index of 1.542 , considerably lower than the value of approximately 1.591 reported for 4-iodoanisole . This difference of Δn ≈ −0.049 may influence optical properties in liquid crystal formulations or other optoelectronic applications.

Optical Properties Refractive Index Material Science

Targeted Application Scenarios for 4-Iodo-1-methoxy-2-(pentyloxy)benzene Based on Verified Differentiation Evidence


Synthesis of Triphenylene-Based Discotic Liquid Crystals

As demonstrated in patent CN1317356C, this compound serves as a key intermediate for constructing supramolecular discotic liquid crystals via Ullmann coupling and subsequent cyclization [1]. Its higher melting point and well-defined crystallinity (59.4–59.7 °C) facilitate purification and handling during multi-step synthetic sequences, making it the preferred building block for researchers developing columnar mesophase materials.

Cross-Coupling Reactions Requiring Enhanced Lipophilicity

With a LogP of 3.87, this aryl iodide is approximately one order of magnitude more lipophilic than 4-iodoanisole (LogP ≈ 2.9) . This property makes it advantageous for Suzuki, Sonogashira, or Heck couplings conducted in non-polar solvents, where improved solubility of the organohalide partner can drive higher conversion rates. Procurement of this specific analog eliminates the need for solvent engineering to accommodate less lipophilic iodoarenes.

Optoelectronic Material Formulation with Tailored Refractive Index

The refractive index of 1.542 is significantly lower than that of 4-iodoanisole (≈1.591) . For applications in organic light-emitting diodes (OLEDs) or liquid crystal displays where precise refractive index matching is required, this compound offers a distinct optical parameter that can be exploited in the rational design of device layers.

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